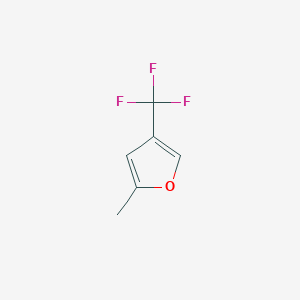
2-Methyl-4-(trifluoromethyl)furan
Vue d'ensemble
Description
“2-Methyl-4-(trifluoromethyl)furan” is a chemical compound with the molecular formula C6H5F3O . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a methyl group (CH3) and a trifluoromethyl group (CF3) attached to the furan ring .
Synthesis Analysis
The synthesis of “2-Methyl-4-(trifluoromethyl)furan” and similar compounds has been a subject of research. For instance, a copper-catalyzed method has been developed for the synthesis of highly functionalized trifluoromethyl 2H-furans. This method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . Another method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethyl)furan” consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. It has a methyl group (CH3) and a trifluoromethyl group (CF3) attached to the furan ring .
Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-4-(trifluoromethyl)furan” are diverse. For instance, a study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan has been conducted . Another study reported the high-temperature pyrolysis of 2-methyl furan .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(trifluoromethyl)furan” include its molecular weight, which is 150.098 Da . It is a liquid at room temperature .
Applications De Recherche Scientifique
Sustainable Chemicals
Furans and their derivatives, including 2-Methyl-4-(trifluoromethyl)furan, have been recognized for their potential in sustainable chemistry . They are derived from “green” inedible lignocellulosic biomass, making them a promising, sustainable, and industrially applicable alternative to various petroleum-derived chemicals .
Textiles Industry
Furans are used in the textiles industry . The unique properties of furans and their derivatives can enhance the quality and durability of textiles.
Paints and Coatings
In the paints and coatings industry, furans serve as important ingredients . They contribute to the development of high-quality paints and coatings with improved performance characteristics.
Energy Sector
Furans and their derivatives play a significant role in the energy sector . They are used in the production of biofuels and other energy-related applications.
Polymers and Plastics
Furans are used in the production of polymers and plastics . They can enhance the properties of these materials, making them more durable and versatile.
Wood and Sugar Chemistry
In wood and sugar chemistry, furans are used for various applications . They contribute to the development of new materials and processes in these fields.
Pharmacy
Furans have applications in the pharmaceutical industry . They are used in the synthesis of various drugs and medicinal compounds.
Aerospace and Automotive Industries
In the aerospace and automotive industries, furans are used for various applications . They contribute to the development of high-performance materials and components.
Mécanisme D'action
Target of Action
It is known that furan compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the use of organoboron reagents, which suggests that 2-Methyl-4-(trifluoromethyl)furan may interact with these reagents as part of its mechanism of action .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Furan compounds are known to be involved in various biological transformations . These transformations can lead to the production of biomass-derived furans, which have applications in the synthesis of new fuels and polymer precursors .
Pharmacokinetics
For instance, it has a density of 1.2±0.1 g/cm³, a boiling point of 85.8±35.0 °C at 760 mmHg, and a vapor pressure of 76.6±0.1 mmHg at 25°C . These properties may influence the compound’s bioavailability.
Result of Action
For example, some furan compounds have been found to have antimicrobial and analgesic activity .
Action Environment
It is known that the success of sm cross-coupling reactions, in which furan compounds like 2-methyl-4-(trifluoromethyl)furan may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the specific conditions under which the reaction takes place.
Safety and Hazards
Orientations Futures
The future directions in the research of “2-Methyl-4-(trifluoromethyl)furan” and similar compounds are promising. The unique properties of these compounds make them valuable in various fields, including organic synthesis and pharmaceuticals . The development of new synthesis methods and the study of their reactions and mechanisms are areas of ongoing research .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-5(3-10-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOZYKKKGDMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618444 | |
| Record name | 2-Methyl-4-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)furan | |
CAS RN |
26431-54-9 | |
| Record name | 2-Methyl-4-(trifluoromethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26431-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(trifluoromethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(methylthio)phenyl]propanamide](/img/structure/B1628847.png)
![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)


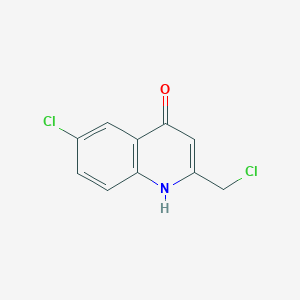
![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)
![4,4,5,5-Tetramethyl-2-(4-methylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1628857.png)
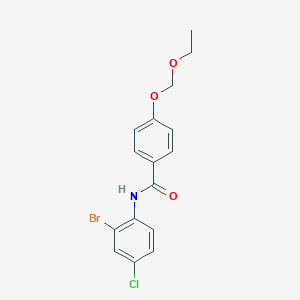

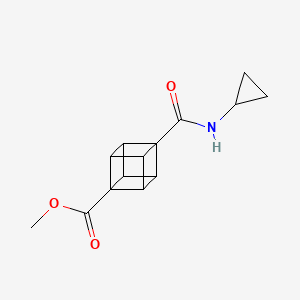
![(2E)-2-Acetamido-3-([1,1'-biphenyl]-4-yl)prop-2-enoic acid](/img/structure/B1628864.png)
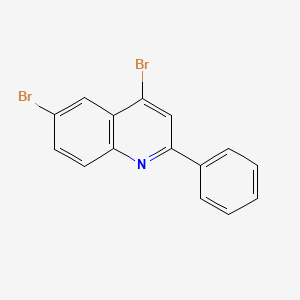
![5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride](/img/structure/B1628868.png)